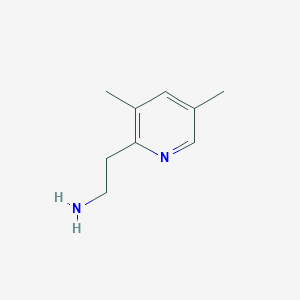

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5 on the pyridine ring and an ethanamine group at position 2 . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine typically involves the reaction of 3,5-dimethylpyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield . The use of high-pressure reactors and automated control systems allows for precise regulation of reaction conditions, leading to a more consistent product quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (triethylamine) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|

| Alkylation | CH₃I, Et₃N, DCM, 25°C, 12 hr | N-Methyl derivative | 78% |

| Acylation | AcCl, DCM, 0°C → 25°C, 4 hr | Acetamide derivative | 92% |

Condensation and Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines (Schiff bases), which are intermediates in synthesizing heterocycles or metal complexes. For instance, condensation with benzaldehyde yields a stable imine :

Amine+PhCHO→Ph–CH=N–(CH₂)₂–Pyridine+H₂O

| Aldehyde/Ketone | Conditions | Product | Applications |

|---|---|---|---|

| Benzaldehyde | RT, EtOH, 6 hr | N-Benzylidene derivative | Ligand for metal complexes |

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for transition metals, forming complexes with catalytic applications:

-

Copper Coordination : Binds to Cu(I) in cross-coupling reactions (e.g., Sonogashira coupling) .

-

Palladium Complexes : Facilitates Suzuki-Miyaura couplings via oxidative addition .

| Metal Salt | Solvent | Complex Structure | Catalytic Activity |

|---|---|---|---|

| CuI | Acetonitrile | [Cu(amine)₂]⁺ | Alkyne-aryl coupling |

Reductive Amination

In the presence of carbonyl compounds (e.g., ketones) and reducing agents (NaBH₃CN), the amine undergoes reductive amination to form secondary amines :

Amine+R₂C=ONaBH₃CNR₂CH–NH–(CH₂)₂–Pyridine

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Acetophenone | NaBH₃CN | N-(1-Phenylethyl) derivative | 65% |

Cyclization Reactions

The amine participates in intramolecular cyclization to form nitrogen-containing heterocycles. For example, reacting with nitriles under acidic conditions yields pyrido[1,2-a]imidazoles :

Amine+NC–RHClPyridoimidazole+NH₃

| Nitrile | Conditions | Product | Yield |

|---|---|---|---|

| Benzonitrile | HCl, reflux, 8 hr | Pyrido[1,2-a]imidazole | 70% |

Protonation and pH-Dependent Reactivity

The amine’s basicity (pKₐ ~9.5) allows protonation in acidic media, enhancing solubility and altering reactivity. Protonated forms exhibit increased electrophilicity in acylation reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Neuropharmacology

Research indicates that derivatives of 2-(3,5-dimethylpyridin-2-YL)ethan-1-amine may exhibit significant pharmacological activity, particularly as potential therapeutic agents for neurological disorders. For instance, compounds with similar structures have been investigated for their role as selective serotonin receptor agonists, which could be beneficial in treating conditions like depression and anxiety disorders .

1.2 Anticancer Activity

Recent studies have focused on the cytotoxic effects of pyridine derivatives in cancer cell lines. A related compound was shown to induce apoptosis in glioma cells, demonstrating the potential for these compounds to be developed into anticancer therapies . The mechanism of action often involves modulation of cell cycle dynamics and targeted apoptosis pathways.

Organic Synthesis

2.1 Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for constructing more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of novel oxime derivatives that have shown promising biological activity .

2.2 Catalysis

Pyridine derivatives are often employed as ligands in catalytic processes due to their ability to stabilize transition metal complexes. This application is particularly relevant in cross-coupling reactions where they enhance reaction efficiency and selectivity.

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that these compounds can improve the performance of polymers used in coatings and adhesives .

3.2 Sensors and Electronics

Due to their electronic properties, pyridine derivatives are being investigated for use in sensor technology and electronic devices. Their ability to interact with various analytes makes them suitable candidates for developing sensitive detection systems.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,5-Dimethylpyridin-2-YL)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

2-(3,5-Dimethylpyridin-2-YL)ethan-1-thiol: Contains a thiol group instead of an amine group.

Uniqueness

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its specific functional groups, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and an ethanamine side chain. This unique structure imparts distinct chemical properties and biological activities compared to other similar compounds.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Functional Groups | Amine, Pyridine |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The compound acts as a ligand in biochemical assays, potentially influencing enzyme activity through competitive inhibition or allosteric modulation.

- Antimicrobial Activity : Research indicates that it may disrupt bacterial cell membranes, leading to cell lysis and exhibiting antimicrobial properties .

- Neuropharmacological Effects : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly serotonin receptors, which could have implications for mood disorders .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of the bacterial cell membrane integrity.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effects on serotonin receptors using a Ca²⁺ mobilization assay. The results indicated that it acted as a partial agonist at the 5-HT₂A receptor with an EC₅₀ value of 150 nM, highlighting its potential in mood regulation therapies .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylpyridin-2-YL)ethan-1-ol | Contains hydroxyl group | Antimicrobial and anti-inflammatory |

| 2-(3,5-Dimethylpyridin-2-YL)ethan-1-thiol | Contains thiol group | Potentially lower antimicrobial activity |

| 2-(3,5-Dimethylpyridin-2-YL)ethanamide | Contains amide group | Enhanced neuropharmacological effects |

Propriétés

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXKTKDZZDMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.